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molecular formula C7H7NO B119999 6-Methyl-2-pyridinecarboxaldehyde CAS No. 1122-72-1

6-Methyl-2-pyridinecarboxaldehyde

Cat. No. B119999
M. Wt: 121.14 g/mol
InChI Key: AHISYUZBWDSPQL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07560558B2

Procedure details

4-Chloro-6,7-dimethoxyquinoline (330 mg), 3-hydroxy-6-methyl-2-pyridinecarbaldehyde (200 mg), and 4-dimethylaminopyridine (360 mg) were suspended in o-dichlorobenzene (7 ml), and the suspension was stirred at 150° C. for 3 hr. The reaction solution was cooled to room temperature and was then purified by column chromatography using acetone-chloroform to give 3-[6,7-dimethoxy-4-quinolyl]oxy}-6-methyl-2-pyridinecarbaldehyde (24 mg, yield 5%).
Quantity
330 mg
Type
reactant
Reaction Step One
Quantity
200 mg
Type
reactant
Reaction Step Two
Quantity
360 mg
Type
catalyst
Reaction Step Three
Quantity
7 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
ClC1C2C(=CC(OC)=C(OC)C=2)N=CC=1.O[C:17]1[C:18]([CH:24]=[O:25])=[N:19][C:20]([CH3:23])=[CH:21][CH:22]=1>CN(C)C1C=CN=CC=1.ClC1C=CC=CC=1Cl>[CH3:23][C:20]1[N:19]=[C:18]([CH:24]=[O:25])[CH:17]=[CH:22][CH:21]=1

Inputs

Step One
Name
Quantity
330 mg
Type
reactant
Smiles
ClC1=CC=NC2=CC(=C(C=C12)OC)OC
Step Two
Name
Quantity
200 mg
Type
reactant
Smiles
OC=1C(=NC(=CC1)C)C=O
Step Three
Name
Quantity
360 mg
Type
catalyst
Smiles
CN(C1=CC=NC=C1)C
Step Four
Name
Quantity
7 mL
Type
solvent
Smiles
ClC1=C(C=CC=C1)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
150 °C
Stirring
Type
CUSTOM
Details
the suspension was stirred at 150° C. for 3 hr
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction solution was cooled to room temperature
CUSTOM
Type
CUSTOM
Details
was then purified by column chromatography

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
CC1=CC=CC(=N1)C=O
Measurements
Type Value Analysis
AMOUNT: MASS 24 mg
YIELD: PERCENTYIELD 5%
YIELD: CALCULATEDPERCENTYIELD 13.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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